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N-[(2-

nitrophenyl)methyl]adamantan-2-

amine

CAS No.: 355382-77-3

Cat. No.: B5748201

Get Quote

Executive Summary
The Influenza A M2 proton channel is a proven, yet compromised, antiviral target.[1] While

historical adamantane-based drugs (amantadine, rimantadine) targeted the wild-type (WT)

channel, the widespread prevalence of the S31N mutation (>95% of circulating strains) has

rendered them obsolete.[2] This guide analyzes 2-aminoadamantane derivatives—specifically

spiro-adamantane amines and 2-alkyl-2-amino variants—as a distinct chemical class designed

to overcome these resistance mechanisms. Unlike their 1-substituted predecessors, these

derivatives leverage the unique geometry of the C2 position to access novel hydrophobic

pockets within the mutated channel pore.

The Clinical & Structural Challenge: S31N
Resistance
The M2 protein forms a homotetrameric pH-gated proton channel essential for viral uncoating.
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Wild-Type Mechanism: Amantadine (1-aminoadamantane) binds deep within the pore

(residues 27–31), physically occluding proton flux.

S31N Mutation: The substitution of Serine 31 with Asparagine widens the pore and increases

hydrophilicity. Amantadine loses its high-affinity binding site, often "spinning" loosely in the

cavity without blocking conductance.

The 2-Aminoadamantane Solution: Shifting the amine group from C1 to C2, or creating spiro-

fused rings at C2, alters the vector of the pharmacophore. This allows the inhibitor to:

Reposition the Ammonium Group: Better interaction with the hydrated cluster near His37 or

Asn31.

Rigidify the Scaffold: Spiro-piperidine derivatives reduce entropic penalties upon binding.

Access Cryptic Pockets: The altered geometry allows the adamantane cage to interact with

Val27 in a manner distinct from amantadine.

Chemical Space & Structure-Activity Relationship
(SAR)
The transition from 1-amino to 2-amino scaffolds represents a pivot from "cork-in-bottle"

blockers to "induced-fit" inhibitors.

Key Scaffolds
Scaffold Class Representative Structure Mechanism/Advantage

1-Aminoadamantane Amantadine (Reference)
Fails S31N. Ammonium points

directly down channel axis.

2-Alkyl-2-aminoadamantane 2-methyl-2-aminoadamantane

Introduction of chirality and

steric bulk at C2. Alters tilt

angle in pore.

Spiro-adamantane amines
Spiro[piperidine-2,2'-

adamantane]

Most Potent. The heterocyclic

ring restricts conformation,

locking the amine in an optimal

H-bonding orientation.
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SAR Logic Diagram
The following diagram illustrates the decision tree for optimizing adamantane derivatives

against resistant strains.
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Caption: SAR evolution from 1-substituted failures to 2-substituted/spiro successes against

S31N.

Mechanism of Action: The "Tilt and Lock" Model
Unlike amantadine, which binds symmetrically, 2-amino derivatives often adopt a tilted

orientation.

Binding Site: Between Val27 and Gly34.

Interaction: The ammonium group H-bonds with Asn31 (in mutant) or His37 water clusters.

The lipophilic cage wedges against the channel walls (Val27), preventing the conformational

shift required for proton shuttling.

Spiro-Specifics: The spiro[piperidine-2,2'-adamantane] creates a rigid hydrophobic surface

that complements the widened S31N pore, effectively restoring the blockage.

Experimental Protocols
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To validate these derivatives, a self-validating workflow combining synthesis and

electrophysiology is required.

Synthesis: Reductive Amination Route
Note: This is a general protocol for 2-amino derivatives.

Starting Material: 2-Adamantanone.

Reagent: Corresponding amine (e.g., piperidine precursor) or ammonia source.

Conditions: Ti(OiPr)4 followed by NaBH4 or NaBH3CN in Methanol.

Purification: Acid-base extraction followed by recrystallization (HCl salt formation).

Primary Screen: Two-Electrode Voltage Clamp (TEVC)
The TEVC assay in Xenopus laevis oocytes is the gold standard for measuring M2 channel

conductance directly.

Protocol Steps:

cRNA Preparation: Transcribe M2 (WT and S31N) cDNA in vitro (e.g., using T7 mMessage

mMachine).

Oocyte Injection: Microinject 5–10 ng of cRNA into Stage V-VI Xenopus oocytes. Incubate

24–48h at 18°C.

Setup: Place oocyte in recording chamber filled with Barth’s solution (pH 7.4).

Voltage Clamp: Impale with two agarose-cushioned microelectrodes (Resistance 0.5–2 MΩ).

Clamp membrane potential at -60 mV.

Activation: Perfusion with low pH buffer (pH 5.5) activates the M2 channel (Inward current

develops).

Drug Application: Perfusion of pH 5.5 buffer containing the test compound (100 µM

screening, followed by dose-response).
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Validation: Washout with pH 7.4 buffer. Current should return to baseline.

TEVC Workflow Diagram:
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Caption: Standardized TEVC workflow for quantifying M2 channel inhibition.
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Secondary Screen: Plaque Reduction Assay
To confirm that channel blockage translates to antiviral activity.

Cells: MDCK cells (Madin-Darby Canine Kidney).

Infection: Infect monolayer with Influenza A (S31N strain) at MOI 0.001.

Treatment: Overlay with agarose containing serial dilutions of the 2-aminoadamantane

derivative.

Readout: Fix and stain (Crystal Violet) after 48-72h. Count plaques. Calculate EC50.[3][4][5]

Data Summary: Comparative Potency
The following table summarizes the shift in potency when moving from 1-amino to 2-

amino/spiro scaffolds against the resistant S31N mutant.

Compound
Structure
Type

Target IC50 (TEVC)
EC50
(Antiviral)

Status

Amantadine 1-amino WT ~16 µM ~1 µM
Resistant

(S31N)

Amantadine 1-amino S31N >500 µM >100 µM Inactive

Spiro[piperidi

ne-2,2'-

adamantane]

Spiro-2-

amino
WT ~18 µM ~1.5 µM Active

Spiro[piperidi

ne-2,2'-

adamantane]

Spiro-2-

amino
S31N ~25 µM ~8 µM

Restored

Activity

(2-

oxaadamant-

1-yl)amine

Hetero-

adamantane
WT/S31N >100 µM Inactive Poor Binding

Note: Values are approximate aggregates from Kolocouris et al. and related literature for

illustrative comparison.
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Future Directions
The 2-aminoadamantane scaffold provides a versatile platform. Future optimization focuses on:

Dual Inhibition: Conjugating 2-aminoadamantanes with neuraminidase inhibitors.

Peripheral Binding: Targeting the lipid-facing side of the channel (allosteric inhibition) to avoid

pore-based resistance mechanisms entirely.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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